1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one
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Overview
Description
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a bromopentyl group, a hydroxy group, and a prop-2-en-1-yl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one typically involves multiple steps, including the bromination of pentanol, the formation of an ether linkage, and the introduction of the prop-2-en-1-yl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromopentyl group can be reduced to a pentyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The bromopentyl group may interact with cellular receptors or enzymes, leading to changes in cellular function. The hydroxy and prop-2-en-1-yl groups may also contribute to its biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one can be compared with similar compounds such as:
1-{4-[(5-Chloropentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(methyl)phenyl}ethan-1-one: Similar structure but with a methyl group instead of the prop-2-en-1-yl group
Properties
CAS No. |
61270-23-3 |
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Molecular Formula |
C16H21BrO3 |
Molecular Weight |
341.24 g/mol |
IUPAC Name |
1-[4-(5-bromopentoxy)-2-hydroxy-3-prop-2-enylphenyl]ethanone |
InChI |
InChI=1S/C16H21BrO3/c1-3-7-14-15(20-11-6-4-5-10-17)9-8-13(12(2)18)16(14)19/h3,8-9,19H,1,4-7,10-11H2,2H3 |
InChI Key |
SLUCAPBXDIZHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCCCCCBr)CC=C)O |
Origin of Product |
United States |
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